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Compound of Interest

Compound Name: 4-Morpholinecarbonitrile

Cat. No.: B073717

An In-depth Technical Guide to the Structural Characterization of 4-Morpholinecarbonitrile

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural
characterization of 4-morpholinecarbonitrile (CsHsN20). Moving beyond a simple recitation of
data, this document elucidates the causal relationships behind experimental choices and
integrates computational chemistry as a powerful validation tool. We will delve into the
molecule's three-dimensional geometry, conformational state, and spectroscopic signatures
using a synergistic combination of X-ray crystallography principles, multinuclear NMR
spectroscopy, vibrational spectroscopy (FT-IR), and mass spectrometry. Each section is
designed to be a self-validating system, where theoretical predictions and experimental
observations converge to provide an unambiguous structural assignment. This guide is
intended for researchers, scientists, and drug development professionals who require a deep
and practical understanding of modern analytical workflows for small molecules.

Introduction: The Significance of 4-
Morpholinecarbonitrile

4-Morpholinecarbonitrile, also known as N-cyanomorpholine, is a heterocyclic compound
featuring a saturated morpholine ring N-substituted with a nitrile group. The morpholine scaffold
is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to
its favorable physicochemical properties, including metabolic stability and aqueous solubility.
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The addition of the cyano group introduces a versatile chemical handle, making 4-
morpholinecarbonitrile a valuable intermediate in the synthesis of more complex
pharmaceutical compounds and other substituted heterocycles.[1][2] An exhaustive
characterization of its structure is therefore paramount for quality control, reaction planning,
and understanding its interaction with biological systems.

This guide provides an integrated analytical strategy, demonstrating how a combination of
techniques yields a holistic and robust structural profile.

Foundational Geometry: Molecular Structure and
Conformation

The definitive determination of a molecule's spatial arrangement, including bond lengths, bond
angles, and torsional angles, is best achieved through single-crystal X-ray diffraction (SCXRD).
However, in the absence of a publicly available crystal structure, a validated computational
model serves as a highly accurate alternative. A comprehensive study utilizing Density
Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has provided a detailed,
optimized molecular geometry for 4-morpholinecarbonitrile.[3] This level of theory is well-
regarded for its ability to accurately predict the geometries of organic molecules.

The key insight from this analysis is that the six-membered morpholine ring adopts a stable
chair conformation, which is the expected low-energy state for such a system. The cyano group
Is attached to the nitrogen atom (N7) in an equatorial position.

The molecular structure and atom numbering scheme used for data interpretation are depicted
below.

Caption: Figure 1: Molecular structure of 4-morpholinecarbonitrile.

The computationally derived geometric parameters are summarized below. This data provides
the foundational reference against which all spectroscopic data will be interpreted.

Table 1: Selected Optimized Geometric Parameters for 4-Morpholinecarbonitrile (DFT
B3LYP/6-311++G(d,p))
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Parameter Bond/Angle Value

Bond Lengths (A)
C=N 1.15
N-CN 1.38
N-CH: 1.46
C-O 1.42
C-C 1.53

Bond Angles ®)
C-N-C 112.5
N-C-N 178.9
C-0-C 111.8
C-N-CN 119.5

Data sourced and adapted from the computational study by Mary et al.[3]

Spectroscopic Fingerprinting and Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the connectivity and chemical
environment of atoms in a molecule. For 4-morpholinecarbonitrile, both *H and 13C NMR
provide unambiguous confirmation of the molecular framework.

Causality of NMR Signals: The chemical shift (d) of a nucleus is determined by its local
electronic environment. Electronegative atoms, like oxygen and nitrogen, withdraw electron
density, "deshielding" adjacent nuclei and causing their signals to appear at a higher chemical
shift (downfield). The symmetry of the molecule dictates the number of unique signals.

H NMR Spectrum (Predicted): Due to the chair conformation and rapid ring inversion at room
temperature, the four protons on the carbons adjacent to the nitrogen (C1, C5) are chemically
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equivalent, as are the four protons on the carbons adjacent to the oxygen (C2, C4). This results
in a simple, highly characteristic spectrum:

o Signal 1: Atriplet centered around & 3.7 ppm. This corresponds to the four protons (-CH2-)
adjacent to the oxygen atom. The signal is split into a triplet by the two neighboring protons
on the adjacent nitrogen-bound carbons.

o Signal 2: Atriplet centered around & 3.3 ppm. This corresponds to the four protons (-CHz-)
adjacent to the cyano-substituted nitrogen atom. This signal is upfield relative to the first
because oxygen is more electronegative than the N-CN group. It is similarly split into a
triplet.

13C NMR Spectrum (Predicted): The proton-decoupled 13C NMR spectrum is expected to show
three distinct signals, reflecting the molecule's symmetry:

e Signal 1 (Nitrile): The carbon of the nitrile group (C8) is expected in the 6 115-120 ppm
range, which is characteristic for this functional group.[4]

» Signal 2 (C-O): The two equivalent carbons adjacent to the oxygen atom (C2, C4) will be
significantly deshielded, appearing in the & 65-70 ppm range.[5]

« Signal 3 (C-N): The two equivalent carbons adjacent to the nitrogen atom (C1, C5) will
appear further upfield, in the d 45-50 ppm range.

Table 2: Predicted NMR Spectral Data for 4-Morpholinecarbonitrile

Predicted Chemical

Spectrum Shift (3, ppm) Assighment Multiplicity
1H NMR ~3.7 4H, -O-CHa2- Triplet
~3.3 4H, -N-CH2- Triplet
13C NMR ~ 117 1C, -C=N Singlet
~ 67 2C, -O-CHa2- Singlet

| | ~ 48| 2C, -N-CH2- | Singlet |
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Data Processing & Analysis

Click to download full resolution via product page

Caption: Figure 2: Standard workflow for NMR analysis.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule.
Specific functional groups absorb infrared radiation at characteristic frequencies, providing a
distinct molecular fingerprint. The analysis of 4-morpholinecarbonitrile's spectrum is greatly
enhanced by comparing experimental frequencies with those calculated via DFT, which
confirms the assignment of each vibrational mode.[3]

Key Vibrational Modes:

o C=N Stretch: The most diagnostic peak is the intense, sharp absorption corresponding to the
nitrile C=N stretching vibration, observed experimentally at 2232 cm~1.[3] This is a textbook
region for nitriles and its presence is a strong confirmation of the functional group.

e C-H Stretches: The asymmetric and symmetric stretching vibrations of the CH2 groups in the
morpholine ring appear in the region of 2850-3000 cm~1.

e C-O-C Stretch: The asymmetric stretch of the ether linkage within the morpholine ring is a
strong band typically observed around 1115 cm~1.[3]

» Ring Vibrations: A complex series of absorptions in the fingerprint region (< 1500 cm~1)
corresponds to various C-C and C-N stretching and bending modes of the morpholine ring.

Table 3: Key Experimental FT-IR Frequencies and Assignments
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Experimental Frequency

Intensity Assignment

(cm™)

CHz2 Asymmetric &
2972, 2858 Strong .

Symmetric Stretch
2232 Strong, Sharp C=N Stretch
1450 Medium CHz Scissoring
1282 Strong CHz2 Wagging
1115 Very Strong C-O-C Asymmetric Stretch

Data sourced from the experimental and computational study by Mary et al.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. Using Electron lonization (EI), a molecule is fragmented into characteristic charged
pieces, allowing for structural elucidation.

Expected Fragmentation Pattern:

» Molecular lon (M+): The intact molecule is ionized by losing an electron, resulting in a
molecular ion peak. For CsHsN20, the expected m/z value is 112.13.[1]

e Primary Fragmentation: The most likely initial fragmentation events involve the cleavage of
bonds adjacent to the heteroatoms or the loss of stable neutral fragments.

o Loss of Cyano Radical: Cleavage of the N-CN bond would result in the loss of a cyano
radical (-CN, 26 Da), giving a fragment ion at m/z 86. This corresponds to the
morpholinium cation, which is a stable fragment.

o Ring Cleavage: The morpholine ring can undergo characteristic fragmentation. A common
pathway involves the cleavage alpha to the oxygen, leading to the loss of formaldehyde
(CH20, 30 Da), which could lead to fragments around m/z 82. Another typical
fragmentation for morpholine derivatives yields a prominent peak at m/z 56 or 57.
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Caption: Figure 3: A plausible fragmentation pathway for 4-morpholinecarbonitrile in EI-MS.

Experimental Protocols

For reproducibility and scientific integrity, the following generalized protocols are provided.

Protocol 1: NMR Spectroscopy

o Sample Preparation: Accurately weigh 10-20 mg of 4-morpholinecarbonitrile and dissolve
it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean vial.

e Transfer: Transfer the solution into a 5 mm NMR tube.

 Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard locking and
shimming procedures to optimize magnetic field homogeneity.

e H Acquisition: Acquire the tH spectrum using a standard pulse program. A spectral width of
~15 ppm and an acquisition time of 2-3 seconds with a relaxation delay of 2 seconds is
typical. Co-add 8 to 16 scans for a good signal-to-noise ratio.

e 13C Acquisition: Acquire the 13C spectrum using a proton-decoupled pulse program. A
spectral width of ~240 ppm and a larger number of scans (e.g., 1024 or more) are required
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due to the low natural abundance of 13C.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
raw data (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g.,
CDClIs at 6 7.26 ppm for H) or an internal standard like TMS.

Protocol 2: FT-IR Spectroscopy

e Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples.

e Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial
to subtract atmospheric (COz2, H20) and instrument-related absorptions.

o Sample Application: Place a single drop of 4-morpholinecarbonitrile onto the ATR crystal.

o Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-400 cm™1,

e Processing: The software automatically ratios the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)

o Sample Preparation: Prepare a dilute solution of 4-morpholinecarbonitrile (~100 ppm) in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).

e GC Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable
temperature program, for example: initial temperature of 60°C, hold for 1 minute, then ramp
at 10°C/min to 250°C.

e Injection: Inject 1 pL of the sample solution into the GC inlet.

e MS Setup: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from
m/z 40 to 200.

» Analysis: Identify the GC peak corresponding to 4-morpholinecarbonitrile by its retention
time. Analyze the corresponding mass spectrum, identifying the molecular ion and major
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fragment ions.

Conclusion

The structural characterization of 4-morpholinecarbonitrile is achieved with high confidence
through an integrated analytical approach. Computationally derived geometry provides a
precise three-dimensional model, highlighting a stable chair conformation. This model is then
systematically validated by experimental data. NMR spectroscopy confirms the C-H framework
and molecular symmetry, vibrational spectroscopy identifies the key functional groups (notably
C=N and C-0O-C), and mass spectrometry verifies the molecular weight and provides insight
into the molecule's stability and fragmentation pathways. This multi-faceted strategy, where
each technique corroborates the others, represents a robust and self-validating workflow for
the definitive structural elucidation of small molecules in a modern research and development
setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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